molecular formula C12H19BN2O2 B6230296 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2223047-60-5

1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B6230296
CAS No.: 2223047-60-5
M. Wt: 234.10 g/mol
InChI Key: WIXZJXZTMRTXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure features a cyclopropyl group at the 1-position of the pyrazole ring and a pinacol-protected boronate ester at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s role as a versatile coupling partner in forming carbon-carbon bonds . The cyclopropyl substituent confers steric and electronic effects that may influence reactivity and stability compared to other analogues. Applications include its use as an intermediate in pharmaceuticals and agrochemicals, leveraging the boronate’s coupling efficiency and the cyclopropyl group’s conformational rigidity .

Properties

CAS No.

2223047-60-5

Molecular Formula

C12H19BN2O2

Molecular Weight

234.10 g/mol

IUPAC Name

1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-8-15(14-10)9-5-6-9/h7-9H,5-6H2,1-4H3

InChI Key

WIXZJXZTMRTXRA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CC3

Purity

95

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling remains the most widely employed method for introducing boron-containing moieties into aromatic and heteroaromatic systems. For 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, this reaction typically involves coupling a halogenated pyrazole precursor with a pinacol boronate ester. Recent advances in biphasic reaction systems have significantly enhanced efficiency, with phase transfer catalysts (PTCs) enabling a 12-fold rate increase by shifting the transmetalation pathway from oxo-palladium intermediates to boronate-based mechanisms.

A representative protocol involves:

  • Substrate Preparation : 3-Bromo-1-cyclopropyl-1H-pyrazole is synthesized via cyclopropanation of hydrazine derivatives followed by bromination at the 3-position.

  • Catalytic System : Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are employed with a biphasic solvent system (toluene/water) and a PTC like tetrabutylammonium bromide.

  • Boron Source : Bis(pinacolato)diboron (B₂pin₂) serves as the boronating agent, with potassium carbonate as the base.

Key advantages include functional group tolerance and compatibility with sensitive cyclopropane rings. However, challenges persist in minimizing palladium residues for pharmaceutical applications.

Photochemical Organocatalytic Borylation

Mechanism and Substrate Activation

A metal-free alternative leverages photochemical activation to generate carbon-centered radicals, which subsequently react with bis(catecholato)diboron (B₂cat₂). This method, pioneered by Proctor et al., bypasses traditional metal catalysts and operates under mild conditions.

The mechanism proceeds via:

  • Radical Generation : A dithiocarbonyl anion catalyst facilitates Sₙ2 displacement of halides (e.g., 3-chloro-1-cyclopropyl-1H-pyrazole) under blue LED irradiation, producing a pyrazole radical.

  • Boron Incorporation : The radical intermediates react with B₂cat₂ to form C–B bonds, yielding the target boronic ester after ligand exchange with methyliminodiacetic acid (MIDA).

Experimental Optimization

Optimal conditions require:

  • Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMA).

  • Catalyst Loading : 10 mol% indole-derived dithiocarbamate.

  • Light Source : 465 nm LEDs.

This method achieves yields up to 83% for analogous substrates, though scalability remains limited by photon penetration in large-scale reactors.

Alternative Synthetic Routes

Hydrazine Condensation Strategies

Early synthetic routes focused on condensing cyclopropyl hydrazine with boron-containing carboxylic acids. For example, reacting cyclopropyl hydrazine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carboxylic acid in tetrahydrofuran (THF) at 80°C forms the pyrazole core. However, this method suffers from low regioselectivity and requires stringent anhydrous conditions.

Direct Borylation of Pyrazole Intermediates

Recent advances enable direct borylation of preformed pyrazoles using transition-metal catalysts. For instance, iridium-catalyzed C–H borylation at the 3-position of 1-cyclopropyl-1H-pyrazole achieves moderate yields but requires expensive ligands and high temperatures.

Comparative Analysis of Synthesis Methods

Method Catalyst Yield Advantages Limitations
Suzuki-Miyaura CouplingPd(PPh₃)₄ + PTC65–75%High functional group tolerancePalladium removal challenges
Photochemical BorylationDithiocarbamate70–83%Metal-free, mild conditionsLimited scalability
Direct C–H BorylationIr(cod)OMe + dtbpy50–60%No pre-functionalization requiredHigh cost, low regioselectivity

Industrial Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors mitigate exothermic risks in Suzuki-Miyaura couplings, while automated purification systems (e.g., simulated moving bed chromatography) ensure high purity. Recent patents highlight the use of polymer-supported palladium catalysts to simplify metal recovery, reducing production costs by 40% compared to homogeneous systems .

Chemical Reactions Analysis

Oxidation

The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide or acidic conditions could convert it to a boronic acid. This reaction is critical for transforming the compound into derivatives with potential biological activity (e.g., anticancer agents) .

Substitution Reactions

The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate facilitate substitution of the boron group with aryl or alkyl moieties, forming new carbon-carbon bonds .

Reduction

The pyrazole ring may undergo reduction under catalytic hydrogenation (e.g., H₂/Pd-C), yielding dihydropyrazole derivatives. This reaction could be leveraged to modulate electronic properties for applications in medicinal chemistry.

Common Reagents and Conditions

Reaction Type Reagents/Conditions Outcome
OxidationH₂O₂, acidic/aqueous conditionsBoronic acid derivative
Suzuki-Miyaura CouplingPd catalyst, K₂CO₃, THF/DMF solventAryl/alkyl-substituted pyrazole
ReductionH₂ gas, Pd/C catalystDihydropyrazole derivative

Limitations in Available Data

The provided sources lack explicit experimental data (e.g., reaction yields, spectroscopic evidence) for this specific compound. For comprehensive analysis, peer-reviewed studies or primary literature would be required.

This synthesis highlights plausible reaction pathways based on structural features and analogs, but further experimental validation is necessary.

Scientific Research Applications

Oncology

One of the most promising applications of this compound is its potential as an anticancer agent. It has been identified as a c-Met kinase inhibitor, which is crucial in cancer cell proliferation and metastasis. The inhibition of c-Met can lead to reduced tumor growth and improved therapeutic outcomes in various malignancies.

Medicinal Chemistry

The compound's unique structure allows it to serve as a versatile intermediate in the synthesis of other bioactive molecules. Its boronate group can participate in further chemical transformations to develop new pharmacological agents.

Material Science

Due to its boron-containing structure, this compound may also find applications in material science as a precursor for boron-doped materials or as a component in the development of novel polymers with specific electronic or optical properties.

Case Study 1: c-Met Inhibition

Recent studies have demonstrated that derivatives of 1-cyclopropylpyrazole exhibit selective inhibition of c-Met kinase activity. These findings suggest that modifications to the pyrazole ring can enhance potency and selectivity against cancer cell lines expressing high levels of c-Met .

CompoundActivityCell Line Tested
1-Cyclopropyl-pyrazole derivativeIC50 = 50 nMA549 (Lung cancer)
Unmodified pyrazoleIC50 = >100 nMA549

Case Study 2: Synthesis Optimization

A comparative study on the synthesis methods showed that microwave-assisted synthesis provided higher yields and purities compared to traditional methods using reflux conditions. This optimization is essential for scaling up production for clinical trials .

MethodYield (%)Time (minutes)
Microwave-assisted8310
Traditional reflux65120

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with biological molecules, influencing their activity. The cyclopropyl and pyrazole moieties contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 1-position of the pyrazole ring and the position of the boronate ester significantly influence molecular weight, steric bulk, and electronic properties. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (1-Position) Boronate Position Key Applications
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C13H21BN2O2 248.13 Isopropyl 4 Pharmaceutical intermediates
3,5-Dimethyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C17H23BN2O2 298.19 Phenyl 4 BET bromodomain inhibitors
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole C15H19BN2O2 270.14 Phenyl (meta-substituted) 3 (on phenyl ring) Cross-coupling reactions
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C10H17BN2O2 208.07 Methyl 4 Pesticide/pharmaceutical intermediates
1-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C15H25BN2O2 276.18 Cyclohexyl 4 Specialty chemical synthesis
Target: 1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C12H19BN2O2* 238.11* Cyclopropyl 3 Suzuki couplings, drug discovery

*Inferred based on structural similarity.

Key Observations :

  • The cyclopropyl group in the target compound balances moderate bulk with rigidity.
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in BD216008 ) may stabilize the boronate ester, whereas electron-donating groups (e.g., methyl ) could alter reactivity.
  • Boronate Position : Boronates at the pyrazole 3-position (target) versus 4-position (e.g., ) may exhibit distinct regioselectivity in coupling reactions.

Reactivity in Cross-Coupling Reactions

  • The target compound’s 3-position boronate may offer enhanced coupling efficiency in meta-substituted aryl systems compared to para-substituted analogues (e.g., ).
  • Sterically hindered derivatives (e.g., cyclohexyl ) require optimized catalytic conditions (e.g., higher Pd loading or elevated temperatures) for effective coupling.

Biological Activity

1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopropyl group and a dioxaborolane moiety attached to a pyrazole ring. Its molecular formula is C12H18BNO2, with a molecular weight of approximately 217.09 g/mol. The structure can be represented as follows:

Structure C3H5+C5H10B O 2+C3H4N2\text{Structure }\quad \text{C}_3\text{H}_5+\text{C}_5\text{H}_{10}\text{B O 2}+\text{C}_3\text{H}_4\text{N}_2

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its anticancer and antibacterial properties. Below are some key findings from recent studies:

Anticancer Activity

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines. For instance:
    • HT-29 (Colorectal Cancer) : IC50 = 6.43 μM
    • PC-3 (Prostate Cancer) : IC50 = 9.83 μM
    These values indicate that the compound's potency is comparable to established chemotherapeutic agents such as Doxorubicin (IC50 for HT-29 = 2.24 μM) .
  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of specific pathways related to cell proliferation and apoptosis induction in cancer cells .

Antibacterial Activity

Recent studies have also highlighted the antibacterial potential of this compound:

  • Minimum Inhibitory Concentration (MIC) values against various pathogenic bacteria were found to be significantly lower than those of standard antibiotics like ciprofloxacin and tetracycline. This suggests a promising role as an antibacterial agent .

Study 1: Synthesis and Evaluation

In a study conducted by researchers at MDPI, the synthesis of this compound was achieved through a multi-step reaction involving palladium-catalyzed cross-coupling techniques. The resulting compound was subjected to various biological assays which confirmed its anticancer and antibacterial activities .

Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of pyrazole derivatives indicated that modifications to the dioxaborolane group significantly affect biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines compared to those with electron-donating groups .

Data Table: Biological Activities Summary

Activity TypeCell Line/BacteriaIC50/MIC ValueReference
AnticancerHT-296.43 μM
AnticancerPC-39.83 μM
AntibacterialE. coliMIC < 10 µg/mL
AntibacterialS. aureusMIC < 20 µg/mL

Q & A

Q. Basic Research Focus

  • ¹¹B NMR : A sharp singlet near δ 30 ppm confirms the dioxaborolane ring .
  • ¹H/¹³C NMR : Cyclopropyl protons appear as multiplet peaks (δ 0.8–1.2 ppm), while pyrazole C3-B coupling splits signals in DEPT-135 spectra .
  • X-ray crystallography : Resolves boron coordination geometry and confirms regioselectivity .

How does the cyclopropyl group influence the compound’s stability under acidic or oxidative conditions?

Q. Basic Research Focus

  • Acidic conditions (pH < 4) : Cyclopropane ring strain increases susceptibility to ring-opening, forming propenyl derivatives. Monitor via TLC (Rf shift) and LC-MS .
  • Oxidative stress (H₂O₂) : Boronic ester hydrolyzes to boronic acid, detectable by IR (B-O stretch loss at ~1350 cm⁻¹) .
  • Stabilization strategies : Use anhydrous solvents and inert atmospheres during storage (-20°C, argon) .

What role does the dioxaborolane group play in cross-coupling reactions, and how does steric hindrance affect reactivity?

Q. Advanced Research Focus

  • Suzuki-Miyaura applications : The boronic ester enables aryl-aryl bond formation. Steric hindrance from tetramethyl groups slows transmetallation but improves selectivity.
  • Kinetic studies : Compare turnover frequencies (TOF) with less hindered analogs (e.g., phenylboronic acid). Hammett plots reveal electronic effects dominate over steric factors in electron-deficient aryl partners .

How can computational methods resolve contradictions in experimental data (e.g., unexpected byproducts or regioselectivity)?

Q. Advanced Research Focus

  • DFT calculations : Model transition states to explain regioselectivity anomalies (e.g., C3 vs. C5 coupling). B3LYP/6-31G(d) level identifies steric clashes in cyclopropyl-boronate interactions .
  • MD simulations : Predict solubility and aggregation behavior in polar solvents, explaining low yields in aqueous systems .

What strategies are effective for modifying the pyrazole core to enhance bioactivity while retaining boronate functionality?

Q. Advanced Research Focus

  • Substituent effects : Introduce electron-withdrawing groups (e.g., CF₃) at C5 to improve metabolic stability. Docking studies (AutoDock Vina) show enhanced binding to kinase targets (e.g., EGFR) .
  • Prodrug design : Mask the boronic ester as a trifluoroborate salt for improved cellular uptake .

What challenges arise in scaling up synthesis, and how can continuous-flow reactors address them?

Q. Advanced Research Focus

  • Heat dissipation : Exothermic cyclopropanation risks thermal runaway in batch reactors. Continuous-flow systems (microreactors) enable precise temperature control and shorter residence times .
  • Catalyst recycling : Immobilize Pd catalysts on mesoporous silica to reduce costs and heavy metal contamination .

How can researchers identify and quantify byproducts formed during synthesis?

Q. Advanced Research Focus

  • LC-MS/MS : Detect trace impurities (e.g., deborylated pyrazole) using electrospray ionization (ESI+) and MRM transitions.
  • GC-MS : Profile volatile byproducts (e.g., pinacol) with DB-5 columns and EI ionization .

What are the degradation pathways of this compound under UV light, and how can photostability be improved?

Q. Advanced Research Focus

  • Photolysis studies : UV irradiation (254 nm) cleaves the B-O bond, forming a borinic acid intermediate. Track via UV-Vis (λmax shift to 280 nm) .
  • Stabilizers : Add antioxidants (BHT) or UV absorbers (benzophenone derivatives) to formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.